Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester
Description
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl (Z)-4-oxodec-7-enoate |
InChI |
InChI=1S/C12H20O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- |
InChI Key |
XBOWOKOGHZCGDS-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CCC(=O)CCC(=O)OCC |
Canonical SMILES |
CCC=CCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester typically involves the esterification of 4-oxo-7-decanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Oxo-7-decanoic acid+EthanolH2SO4Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 4-Oxo-7-decanoic acid and ethanol.
Reduction: Ethyl (7Z)-4-hydroxy-7-decanoic acid ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity, facilitating interactions with nucleophiles and electrophiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related ethyl esters, emphasizing differences in molecular features, synthesis, and applications.
Table 1: Structural and Physicochemical Comparison
Key Differences and Insights
Functional Group Reactivity: Ethyl (7Z)-4-Oxo-7-decanoic ester’s α,β-unsaturated ketone group is highly reactive toward nucleophilic additions (e.g., Michael additions), unlike simpler esters like ethyl 7-octenoate . Polyunsaturated esters (e.g., docosahexaenoic acid ethyl ester) exhibit oxidative instability due to multiple double bonds, whereas the 4-oxo group in the target compound may stabilize certain intermediates .
Synthetic Routes: Ethyl 7-octenoate is synthesized via esterification of 7-octenoic acid with ethanol under acid catalysis . In contrast, coumarin-based esters (e.g., compounds in –2) involve multi-step reactions, including hydrazide formation and Schiff base condensation . The target compound’s synthesis likely requires keto-ester formation via Claisen condensation or oxidation of a pre-existing alcohol.
Biological Activity: Docosahexaenoic acid ethyl ester demonstrates anti-inflammatory and neuroprotective effects, linked to its ω-3 polyunsaturated structure . Coumarin-derived hydrazide esters (–2) show antibacterial activity, suggesting that the target compound’s α,β-unsaturated ketone could interact with microbial enzymes .
Physicochemical Properties: Ethyl (7Z)-4-Oxo-7-decanoic ester’s calculated logP (~2.5) indicates moderate lipophilicity, intermediate between ethyl 7-octenoate (logP ~3.0) and polar coumarin derivatives . The (Z)-configuration at the 7th position may influence intermolecular interactions, as seen in stereospecific biological activity of similar esters .
Biological Activity
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester, also known by its CAS number 63095-32-9, is a compound that has garnered attention for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of various bioactive compounds, including (Z)-γ-Jasmolactone, which is associated with several beneficial properties.
Chemical Structure and Properties
This compound features a unique structure characterized by a decanoic acid backbone with a keto group at the 4-position and an ethyl ester functional group. This structural configuration contributes to its reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 198.23 g/mol |
| CAS Number | 63095-32-9 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that compounds derived from fatty acids, including esters like this compound, exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
A study highlighted that similar compounds demonstrated the ability to scavenge free radicals effectively, suggesting that this compound may possess comparable antioxidant capabilities .
Enzyme Inhibition Potential
Enzyme inhibition studies are essential for understanding the therapeutic applications of compounds. This compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that derivatives of fatty acids can modulate enzyme activity related to lipid metabolism and inflammation .
Neuroprotective Effects
The neuroprotective effects of marine-derived compounds have been a focus of recent studies. This compound could potentially play a role in neuroprotection by inhibiting acetylcholinesterase (AChE) activity, which is crucial in managing conditions like Alzheimer’s disease .
Case Studies and Research Findings
- Study on Marine-Derived Compounds : A comprehensive review examined various marine-derived compounds with anti-Alzheimer's activity. The findings suggested that similar esters could inhibit AChE and butyrylcholinesterase (BuChE), indicating a potential therapeutic application for this compound in neurodegenerative diseases .
- Antioxidant Efficacy : In another study assessing the antioxidant properties of fatty acid derivatives, it was found that certain esters exhibited significant radical scavenging activity. This suggests that this compound may contribute to cellular protection against oxidative damage .
- Synthesis and Biological Evaluation : Research focusing on the synthesis of oxo-acid derivatives reported promising biological activities, including enzyme inhibition and antioxidant effects. These findings underscore the potential utility of this compound as a precursor for developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
